Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
α1 Receptor Antagonistic Activity
Research led by J. Hon (2013) involved the synthesis of derivatives related to Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, demonstrating potent α1 receptor antagonistic activity. The synthesis process reported achieves a high yield, suggesting these compounds' utility in targeting α1 receptors J. Hon, 2013.
Antiarrhythmic and Antihypertensive Effects
A study by Barbara Malawska et al. (2002) synthesized derivatives showing significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, indicating their potential in cardiovascular disease treatment Barbara Malawska et al., 2002.
Affinity Towards 5-HT1A Receptors
H. Pessoa‐Mahana et al. (2012) reported on the synthesis and evaluation of novel derivatives for their affinity towards 5-HT1A receptors. The study highlights the importance of structural features in binding affinity, providing insights into the development of therapeutics targeting 5-HT1A receptors H. Pessoa‐Mahana et al., 2012.
Molecular Packing and Intermolecular Interactions
Research into the structural characterization of analgesic isothiazolopyridines by Z. Karczmarzyk and W. Malinka (2008) explored the influence of molecular packing and intermolecular interactions on the compounds' analgesic actions. This study provides valuable information on the structural requirements for analgesic efficacy Z. Karczmarzyk & W. Malinka, 2008.
PKCtheta Inhibition
A publication by Joan Subrath et al. (2009) described the synthesis of derivatives as potent inhibitors of PKCtheta, a protein kinase involved in T-cell activation. This highlights the compound's potential in immunomodulation and as a target for therapeutic intervention in autoimmune diseases Joan Subrath et al., 2009.
Tuberculostatic Activity
A study by H. Foks et al. (2004) focused on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, evaluating their tuberculostatic activity. The findings suggest a new avenue for developing anti-tuberculosis agents H. Foks et al., 2004.
作用機序
Target of Action
The primary target of Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, also known as isopropyl 2-(4-phenylpiperazino)nicotinate, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms associated with acetylcholine deficiency, such as cognitive decline and memory impairment . .
特性
IUPAC Name |
propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(2)24-19(23)17-9-6-10-20-18(17)22-13-11-21(12-14-22)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNZOBYASNADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。